Creatine riboside

説明

Creatine riboside (CR) is a novel metabolite of cancer metabolism. It is a urinary diagnostic biomarker of lung and liver cancer risk and prognosis . The level of CR is highly positive correlated in tumor and urine indicating that it is derived from human lung and liver cancers .

Synthesis Analysis

The synthesis of Creatine riboside involves the use of glucose which results in the formation of both (M+1) CR and (M+2) CR, with (M+1) CR predominating .

Molecular Structure Analysis

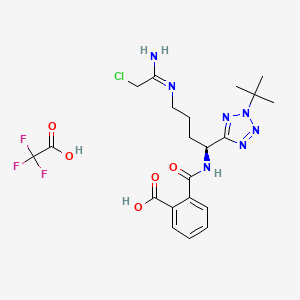

The molecular formula of Creatine riboside is C9H17N3O6 . The exact mass is 263.11 and the molecular weight is 263.250 .

Physical And Chemical Properties Analysis

Creatine riboside has a molecular weight of 263.25 g/mol . It is a solid substance . The exact physical and chemical properties of Creatine riboside are not well-documented in the literature.

科学的研究の応用

Oncology: Cancer Cell Metabolism

Creatine riboside (CR) is identified as a cancer cell–derived metabolite associated with arginine auxotrophy . It has been found in high levels in patients with lung and liver cancer . The source of high CR levels in patients with cancer and their implications for the treatment of these aggressive cancers are still being researched . Dysregulation of the mitochondrial urea cycle and a nucleotide imbalance were associated with high CR levels and indicators of a poor prognosis . This metabolic phenotype was associated with reduced immune infiltration and supported rapid cancer cell proliferation that drove aggressive tumor growth .

Oncology: Potential Therapeutic Target

CR high cancer cells were found to be auxotrophic for arginine, revealing a metabolic vulnerability that may be exploited therapeutically . This highlights the potential of CR not only as a poor-prognosis biomarker but also as a companion biomarker to inform the administration of arginine-targeted therapies in precision medicine strategies to improve survival for patients with cancer .

Biomarker for Cancer Diagnosis and Prognosis

CR is identified as a urinary metabolite associated with risk and prognosis in lung and liver cancer . It may be a product of deregulated tumor metabolism that is detectable in urine, making urinary creatine riboside a potentially useful liquid biopsy biomarker for surveillance after surgery in early stage NCSLC patients .

Biomarker for Cervical Cancer

A pilot study aimed to evaluate plasma levels of CR in patients with cervical cancer compared with non-cancer subjects . The pre-treatment plasma creatine riboside level was significantly higher in the discovery cohort than in controls . These data indicate the potential utility of plasma creatine riboside as a biomarker of cervical cancer .

作用機序

Target of Action

Creatine riboside (CR) primarily targets the creatine kinase enzyme, which is found in various tissues, including the skeletal muscle, heart, and brain . This enzyme plays a crucial role in energy metabolism by catalyzing the reversible transfer of a phosphoryl group from ATP to creatine .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine riboside is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric (1:1) transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios .

Pharmacokinetics

It is known that intracellular creatine can be enzymatically phosphorylated to phosphocreatine or spontaneously and passively cyclized to creatinine and excreted .

Result of Action

The action of creatine riboside results in the production of phosphocreatine, a major energy storage form in the body . This supports rapid cell proliferation, driving aggressive tumor growth . Moreover, CR high cancer cells were found to be auxotrophic for arginine, revealing a metabolic vulnerability that may be therapeutically exploited .

Action Environment

The action of creatine riboside is influenced by various environmental factors. For instance, dysregulation of the mitochondrial urea cycle and a nucleotide imbalance were associated with high CR levels and indicators of a poor prognosis . This metabolic phenotype was associated with reduced immune infiltration .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312105 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Creatine riboside | |

CAS RN |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)